molecular formula C12H27O4P B048622 Phosphoric Acid Diethyl Octyl Ester CAS No. 20195-13-5

Phosphoric Acid Diethyl Octyl Ester

Cat. No.: B048622
CAS No.: 20195-13-5
M. Wt: 266.31 g/mol
InChI Key: AHCSHBOAPHEPDO-UHFFFAOYSA-N
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Description

Westcort is a brand name for a topical medication containing hydrocortisone valerate , a synthetic corticosteroid. It is primarily used for its anti-inflammatory and antipruritic properties to treat various skin conditions such as eczema, psoriasis, and dermatitis .

Scientific Research Applications

Hydrocortisone valerate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study steroid chemistry and esterification reactions.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Extensively studied for its therapeutic effects in treating inflammatory skin conditions and its potential side effects.

    Industry: Used in the formulation of various topical medications and cosmetics.

Mechanism of Action

In the human body, organophosphates such as Phosphoric acid, diethyl octyl ester act as inhibitors of the enzyme acetylcholinesterase, leading to excess neurotransmitter acetylcholine . This surplus of acetylcholine in the body leads to the manifestation of symptoms associated with the cholinergic toxidrome .

Safety and Hazards

Phosphoric acid, diethyl octyl ester can cause irritation to the skin and eyes . It is also a controlled product, and relevant regulations may require documentation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocortisone valerate is synthesized through the esterification of hydrocortisone with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of hydrocortisone valerate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone valerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Comparison

Hydrocortisone valerate is unique in its valerate ester, which provides a balance between potency and skin penetration. Compared to hydrocortisone acetate, it has a higher potency and longer duration of action. Hydrocortisone butyrate and hydrocortisone propionate are also potent corticosteroids but differ in their ester groups, affecting their pharmacokinetics and clinical applications .

Properties

IUPAC Name

diethyl octyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O4P/c1-4-7-8-9-10-11-12-16-17(13,14-5-2)15-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCSHBOAPHEPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174030
Record name Ethyl octyl phosphate (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20195-13-5
Record name Phosphoric acid, diethyl octyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl octyl phosphate (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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